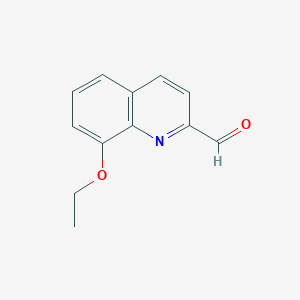

8-Ethoxyquinoline-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

8-Ethoxyquinoline-2-carbaldehyde and its analogs have been studied extensively in the field of chemistry, particularly in the synthesis of quinoline ring systems. These compounds are used to construct fused or binary quinoline-core heterocyclic systems, which are important in various synthetic applications (Hamama et al., 2018).

Coordination Chemistry

Research demonstrates the efficacy of 8-ethoxyquinoline-2-carbaldehyde derivatives in coordination chemistry, particularly with rare-earth(III) ions. These compounds can act as effective tetradentate ligands, forming complex structures with ions like yttrium(III) and lanthanum(III) (Albrecht et al., 2005).

Analytical Chemistry

In analytical chemistry, azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde have been synthesized for applications as analytical reagents. These derivatives form intensely colored chelates with metal ions, which is significant for spot tests and other analytical methods (Hata & Uno, 1972).

Novel Synthesis Methods

Recent advancements include the synthesis of new quinoline-8-carbaldehyde compounds, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids. These novel compounds have potential in various synthetic and pharmaceutical applications (Gao et al., 2012).

Material Science

In the field of material science, derivatives of 8-ethoxyquinoline-2-carbaldehyde have been explored for their potential in creating single-molecule magnets. This involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde, which is templated by dysprosium(III) ions (Liu et al., 2022).

Pharmaceutical Research

While avoiding drug use and dosage details, it is noteworthy that novel keto-enamine Schiffs bases derived from 8-hydroxyquinoline have been studied for their antioxidative and other biological activities (Sashidhara et al., 2009).

Sensor Technology

8-Ethoxyquinoline-2-carbaldehyde derivatives have also found applications in sensor technology. For instance, some derivatives have been developed as potential fluorescent chemosensors for metal ions like Mg2+ and Al3+, showing high sensitivity and selectivity in various mediums https://consensus.app/papers/8hydroxyquinoline5carbaldehyde-schiffbase-highly-jiang/8b6bc546a0e35550aec8e275311ee0db/?utm_source=chatgpt" target="_blank">(Jin et al., 2013; Jiang et al., 2011)

Mecanismo De Acción

Target of Action

It’s known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to 8-ethoxyquinoline-2-carbaldehyde, exhibit a wide range of biological activities . These compounds have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that 8-Ethoxyquinoline-2-carbaldehyde may have a similar mode of action.

Biochemical Pathways

The related 8-hydroxyquinoline derivatives have been found to have a wide range of uses, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .

Result of Action

It’s known that 8-hydroxyquinoline derivatives possess a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Propiedades

IUPAC Name |

8-ethoxyquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUJBIKHOHDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxyquinoline-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2417755.png)

![3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2417757.png)

![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)